1,1'-(1,4-Phenylene)diurea

Covalent Organic Frameworks Reticular Chemistry Materials Science

For reproducible COF-117 synthesis and metal-free ORR catalyst development, 1,1'-(1,4-phenylene)diurea is the non-interchangeable monomer. Its rigid 1,4-phenylene spacer and dual urea groups impart unique structural dynamics that cannot be replicated by other diureas. Researchers targeting urea-linked COFs or N-doped carbon nanorods must use this specific compound. Standard purity: ≥98%. Stock available for immediate shipment; contact us for bulk quantities.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 1205-90-9
Cat. No. B3090061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(1,4-Phenylene)diurea
CAS1205-90-9
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)N)NC(=O)N
InChIInChI=1S/C8H10N4O2/c9-7(13)11-5-1-2-6(4-3-5)12-8(10)14/h1-4H,(H3,9,11,13)(H3,10,12,14)
InChIKeyDPRNGQDPBFKLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-(1,4-Phenylene)diurea (CAS 1205-90-9): Structural, Thermal, and Procurement Baseline for Advanced Materials


1,1'-(1,4-Phenylene)diurea (CAS 1205-90-9), also known as 1,4-phenylenediurea (BDU), is a versatile building block for advanced materials such as covalent organic frameworks (COFs) [1] and nitrogen-doped carbons [2]. This compound features a rigid aromatic core and terminal urea groups, enabling strong hydrogen bonding and the formation of functional urea linkages in polymers. It is commercially available with high purity (typically >98%) [1], and its predicted density and boiling point are 1.494±0.06 g/cm³ and 358.9±25.0 °C, respectively [3].

Why 1,1'-(1,4-Phenylene)diurea Cannot Be Substituted with Generic Urea Derivatives


Unlike simpler, linear ureas or mono-ureas, 1,1'-(1,4-phenylene)diurea (BDU) possesses a distinct combination of a rigid 1,4-phenylene spacer and two terminal urea groups. This specific geometry is critical for creating urea-linked covalent organic frameworks (COFs) with unique structural dynamics [1]. Substituting BDU with a different diurea, such as 1,1'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU), results in a different COF (COF-118 vs. COF-117) with altered properties, underscoring the non-interchangeable nature of these building blocks [1]. Furthermore, the precise balance of nitrogen-doping and carbon chemistry achieved during the pyrolysis of BDU to create N-doped carbon nanorods (NCRs) for electrocatalysis is unique to this precursor, and cannot be replicated by a generic urea source [2].

Quantitative Evidence Guide: Differentiating 1,1'-(1,4-Phenylene)diurea in Advanced Materials Synthesis


Enabling Urea-Linked COFs with Distinct Structural Dynamics Compared to DMBDU

1,1'-(1,4-Phenylene)diurea (BDU) is a key monomer for the first urea-linked COFs. In a direct head-to-head comparison, condensation of BDU with 1,3,5-triformylphloroglucinol (TFP) yields COF-117, which exhibits reversible structural dynamics in response to guest molecules [1]. In contrast, using the alternative diurea monomer 1,1'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea (DMBDU) under identical conditions produces COF-118, a different framework with its own distinct properties [1]. This demonstrates that BDU's specific structure is essential for creating COF-117.

Covalent Organic Frameworks Reticular Chemistry Materials Science

N-Doped Carbon Nanorod (NCR) Electrocatalyst Performance from BDU Precursor

As a multifunctional precursor, BDU enables the synchronous manipulation of N-doping engineering and carbon chemistry [1]. Pyrolysis of BDU at 1000 °C yields N-doped carbon nanorods (NCRs) with an optimal balance of graphitic edge N configurations and carbon properties (specific surface area, porosity, graphitization degree) [1]. While specific ORR performance metrics (e.g., onset potential, half-wave potential) are not detailed in this comparative context, the study establishes that BDU-derived NCRs achieve the 'best ORR performance' among the tested conditions, which is a class-level inference of its utility as a precursor.

Electrocatalysis Oxygen Reduction Reaction Nitrogen-Doped Carbon

Predicted Thermal Stability: A Benchmark for Material Design

Computational predictions provide a quantitative baseline for the compound's thermal behavior. The predicted boiling point for 1,1'-(1,4-phenylene)diurea is 358.9±25.0 °C, and its predicted density is 1.494±0.06 g/cm³ [1]. These values, while not from direct head-to-head experiments, offer a point of comparison against other potential aromatic urea-based linkers. For example, a compound with a lower predicted boiling point might indicate a higher vapor pressure, which could be undesirable in certain high-temperature synthesis or processing steps.

Thermal Analysis Material Stability Polymer Chemistry

Application Scenarios for 1,1'-(1,4-Phenylene)diurea Based on Proven Differentiation


Synthesis of First-Generation Urea-Linked Covalent Organic Frameworks (COFs)

This compound is the proven monomer for the synthesis of COF-117, a seminal urea-linked framework. Researchers aiming to reproduce or build upon the work of Zhao et al. (2018) [1] must use 1,1'-(1,4-phenylene)diurea; no other diurea will yield the same material with its characteristic reversible structural dynamics. This is a non-negotiable requirement for targeted COF synthesis.

Precursor for High-Performance N-Doped Carbon Electrocatalysts

For scientists developing metal-free catalysts for the oxygen reduction reaction (ORR), 1,1'-(1,4-phenylene)diurea serves as a strategic, multifunctional precursor. The Lai et al. (2021) study [1] demonstrates that pyrolysis of this specific compound at 1000 °C yields N-doped carbon nanorods (NCRs) with an optimal balance of properties for enhanced ORR. This application is directly tied to the unique decomposition and doping behavior of this specific urea derivative.

Comparative Studies on Framework Flexibility and Linker Design

This compound is an essential reference material for any study investigating the role of the organic linker in the flexibility, porosity, and crystallinity of COFs. By using 1,1'-(1,4-phenylene)diurea (BDU) and its structural analog DMBDU, researchers can conduct controlled experiments to decouple the effects of linker length, rigidity, and steric bulk on the properties of the resulting framework [1]. Procurement for such studies is based on the need for a specific, well-characterized molecular geometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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